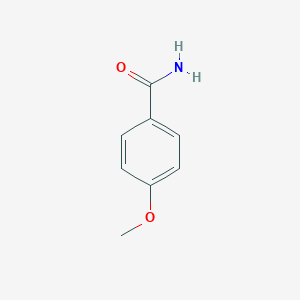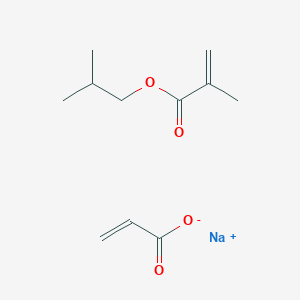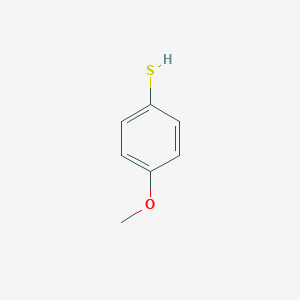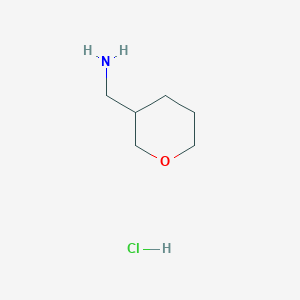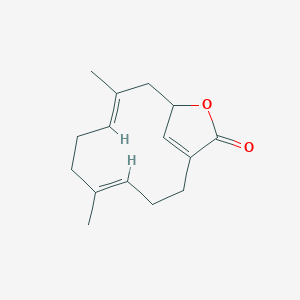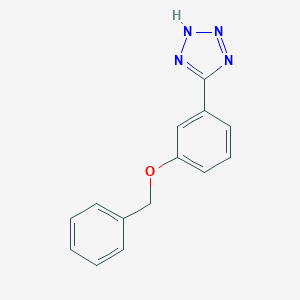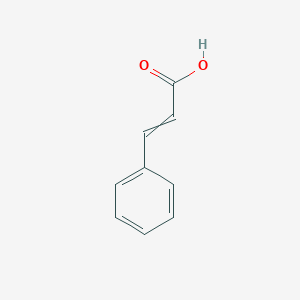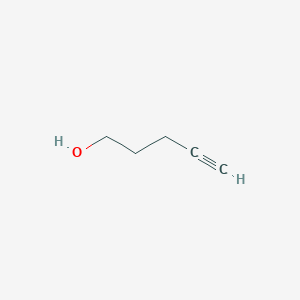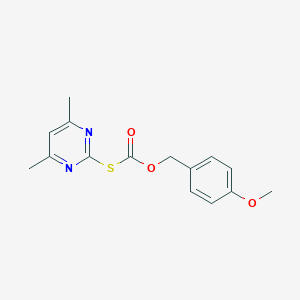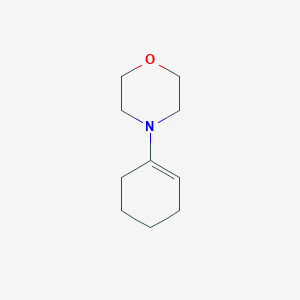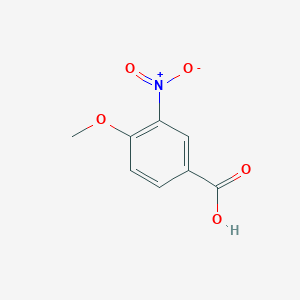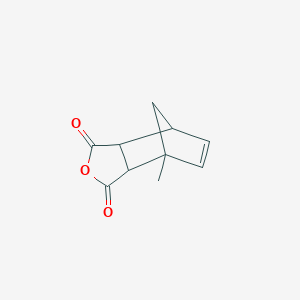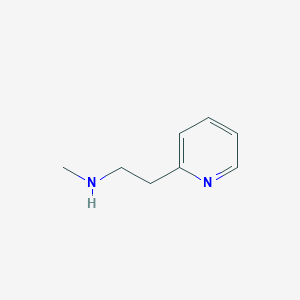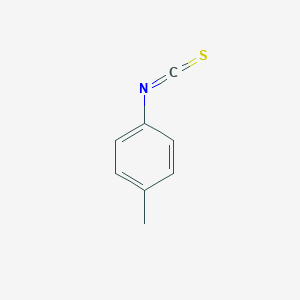
p-Tolyl isothiocyanate
描述
It is a clear, colorless to yellow liquid with a molecular weight of 149.21 g/mol . This compound is widely used in organic synthesis and has applications in various fields, including pharmaceuticals and biochemistry.
作用机制
Target of Action
p-Tolyl isothiocyanate is a chemical compound that has been used in various applications, including as a capping agent to cap the N-terminal ends of polypeptides . .
Mode of Action
The mode of action of this compound involves its reaction with certain compounds. For instance, it reacts with 6-hydroxy-2,4,5-triaminopyrimidine or with 4,5,6-triaminopyrimidine in DMF and triethylamine to yield 2,4-diamino-5-(p-tolylthioureido)aminopyrimidin-6-one and 4,6-diamino-5-(tolylthioureido)aminopyrimidine, respectively .
Biochemical Pathways
Isothiocyanates, the class of compounds to which this compound belongs, govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . .
Pharmacokinetics
It’s known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation of isothiocyanates with glutathione (gsh), followed by enzymatic degradation and n-acetylation .
Result of Action
The result of the action of this compound can be seen in its use in the preparation of 6-[1-amino-3-(p-tolyl)-thiourea]-2-ethylbenzo[de]isoquinoline-1,3-dione . It is also used as a capping agent to cap the N-terminal ends of polypeptides .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is sensitive to moisture and should be stored under dry inert gas away from oxidizing agents and moisture . .
生化分析
Cellular Effects
Isothiocyanates are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of p-Tolyl isothiocyanate on these processes are subjects of ongoing investigation.
Molecular Mechanism
Isothiocyanates are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Isothiocyanates are known to have effects on metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions: p-Tolyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of p-toluidine with thiophosgene. The reaction proceeds as follows: [ \text{C}_7\text{H}_7\text{NH}_2 + \text{CSCl}_2 \rightarrow \text{C}_8\text{H}_7\text{NCS} + 2\text{HCl} ] In this reaction, p-toluidine reacts with thiophosgene to form this compound and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves the use of safer and more sustainable methods. One such method is the amine-catalyzed sulfurization of isocyanides with elemental sulfur. This method uses catalytic amounts of amine bases and benign solvents under moderate heating conditions .
化学反应分析
Types of Reactions: p-Tolyl isothiocyanate undergoes various chemical reactions, including nucleophilic substitution, addition, and cyclization reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: this compound reacts with amines to form thioureas. For example, it reacts with primary amines to form N-arylthioureas.
Addition Reactions: It can react with alcohols and thiols to form corresponding thiocarbamates and thiocarbamides.
Cyclization Reactions: this compound can undergo cyclization reactions with diamines to form heterocyclic compounds.
Major Products:
Thioureas: Formed from the reaction with amines.
Thiocarbamates and Thiocarbamides: Formed from the reaction with alcohols and thiols.
Heterocyclic Compounds: Formed from cyclization reactions with diamines.
科学研究应用
p-Tolyl isothiocyanate has a wide range of applications in scientific research:
相似化合物的比较
Phenyl isothiocyanate: Similar in structure but with a phenyl group instead of a p-tolyl group.
Benzyl isothiocyanate: Contains a benzyl group instead of a p-tolyl group.
Allyl isothiocyanate: Contains an allyl group instead of a p-tolyl group.
Uniqueness: p-Tolyl isothiocyanate is unique due to the presence of the methyl group on the aromatic ring, which can influence its reactivity and the types of products formed in chemical reactions. This methyl group can also affect the compound’s physical properties, such as its boiling point and solubility .
属性
IUPAC Name |
1-isothiocyanato-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-7-2-4-8(5-3-7)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQKHKWXTUVKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211240 | |
| Record name | Isothiocyanic acid, 4-tolyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622-59-3 | |
| Record name | p-Tolyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Tolyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isothiocyanic acid, 4-tolyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-tolyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TOLYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43U6A59KGV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the common application of p-tolyl isothiocyanate in the context of these research papers?
A1: Across these studies, this compound consistently serves as a key building block in synthesizing substituted thiourea derivatives. [, , , ] These derivatives are then further modified to generate a diverse library of heterocyclic compounds, including isothiobiurets, isodithiobiurets, thiadiazoles, and triazoles. These compounds are of significant interest due to their potential biological activities, particularly as antibacterial and antifungal agents.
Q2: Can you elaborate on the reaction mechanism of this compound with compounds containing amine or hydrazine groups?
A2: this compound readily reacts with nucleophilic species like amines and hydrazides. The reaction proceeds through nucleophilic addition to the isothiocyanate's electrophilic carbon atom, followed by proton transfer. For instance, in the synthesis of S-hepta-O-acetyl-maltosyl-1-aryl-5-p-tolyl-2-isothiobiurets, this compound reacts with S-hepta-O-acetyl maltosyl-1-aryl isothiocarbamides. [] Similarly, it reacts with acid hydrazides to form aroyl aryloxyacetic thiosemicarbazides. [] These reactions highlight the versatility of this compound in constructing diverse heterocyclic scaffolds.
Q3: The research mentions evaluating synthesized compounds for antimicrobial activities. Were any structure-activity relationships observed regarding the incorporation of this compound?
A3: While the papers focus primarily on synthesis, [] explores the structure-activity relationship of synthesized S-maltosyl 2-isothiobiurets and 2,4-isodithiobiurets. Although specific data on the impact of the p-tolyl group isn't explicitly discussed, the study observed that the presence of aryl groups in the synthesized compounds generally contributed to enhanced antimicrobial activity against various bacterial and fungal strains. This suggests that the p-tolyl moiety in this compound could play a role in the overall antimicrobial efficacy of the final compounds. Further investigations with systematic structural modifications are needed for a definitive conclusion.
Q4: Beyond antimicrobial studies, are there any other reported applications of compounds synthesized using this compound?
A4: Yes, [] details the synthesis of N-(purin-8-yl)arylamines, utilizing this compound as a starting material. These compounds are particularly significant as they represent adducts formed from the reaction of metabolically activated arylamines with DNA. This connection to DNA adduct formation makes these compounds valuable tools for investigating the molecular mechanisms of arylamine-induced carcinogenesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


